molecular formula C13H20N2O2 B1426396 Ethyl 3-amino-4-(butylamino)benzoate CAS No. 1220018-22-3

Ethyl 3-amino-4-(butylamino)benzoate

Cat. No. B1426396
M. Wt: 236.31 g/mol
InChI Key: BPPIUQJSJWGCEP-UHFFFAOYSA-N
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Description

Ethyl 3-amino-4-(butylamino)benzoate is an ethyl ester of 4-(butylamino)-benzoic acid . It is used in chemical synthesis .


Synthesis Analysis

The synthesis of Ethyl 4-(butylamino)benzoate involves placing 16.5 g of ethyl p-aminobenzoate and 7.2 g of n-butyraldehyde in a hydrogenation reactor. Then, 118.6 g of methanol and 0.36 g of a 5% palladium carbon catalyst are added to raise the temperature to 55 degrees. The pressure is maintained at 6 kg, and hydrogen is supplied to carry out a hydrogenation reaction .


Molecular Structure Analysis

The molecular formula of Ethyl 4-(butylamino)benzoate is C13H19NO2 . It has an average mass of 221.296 Da and a monoisotopic mass of 221.141586 Da .


Chemical Reactions Analysis

Ethyl 4-(butylamino)benzoate is an ethyl ester of 4-(butylamino)-benzoic acid and is used in chemical synthesis . It can be produced by the condensation (butylation) of ethyl p-aminobenzoate (benzocaine) with butyraldehyde in the presence of sodium sulfonate .

Scientific Research Applications

Synthesis and Potential Applications

  • Ethyl 3-amino-4-(butylamino)benzoate and similar compounds are often involved in the synthesis of complex molecules. For example, a derivative, Ethyl 3-(benzylamino)-2,2-difluoro-4-methylpentanoate, was synthesized for potential use as a proteinase inhibitor (Angelastro et al., 1992).

Hydrogen-Bonded Supramolecular Structures

  • The molecules of ethyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate, a related compound, exhibit unique hydrogen-bonded structures, which are significant for understanding molecular interactions in crystallography (Portilla et al., 2007).

Role in Edeine Analogs Synthesis

  • Ethyl (3R,4S)- and (3S,4S)-4-[(benzyloxycarbonyl)amino]-5-[(tert-butyloxycarbonyl)amino]-3-hydroxypentanoates, derivatives of Ethyl 3-amino-4-(butylamino)benzoate, have been synthesized for use in the synthesis of edeine analogs, showcasing its role in developing complex biochemical compounds (Czajgucki et al., 2003).

Development of Antimicrobial Agents

  • Some derivatives of Ethyl 3-amino-4-(butylamino)benzoate have been explored for their potential as antimicrobial agents. This includes compounds like Ethyl 4-[2-(2-chlorophenyl)-4-oxo-3-hydroquinazolin-3yl]-benzoate (Desai et al., 2007).

Synthesis of Novel Anti-Juvenile Hormone Agents

  • Ethyl 4-[2-(tert-butylcarbonyloxy)butoxy]benzoate, another derivative, has been synthesized as a novel anti-juvenile hormone agent. It was found to induce precocious metamorphosis in the silkworm, Bombyx mori, a clear sign of juvenile hormone deficiency, highlighting its potential use in insect developmental studies (Kuwano et al., 2008).

Involvement in Chemoenzymatic Processes

  • A chemoenzymatic process was developed for the production of the chiral β-amino acid ester, ethyl (S)-3-(benzylamino)butanoate, showcasing how derivatives of Ethyl 3-amino-4-(butylamino)benzoate can be used in advanced synthetic biology and chemistry (Strompen et al., 2013).

Future Directions

While specific future directions for Ethyl 3-amino-4-(butylamino)benzoate are not explicitly mentioned, it is noted that it is used in chemical synthesis . This suggests that it could have potential applications in the development of new chemical compounds or therapeutic agents.

properties

IUPAC Name

ethyl 3-amino-4-(butylamino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c1-3-5-8-15-12-7-6-10(9-11(12)14)13(16)17-4-2/h6-7,9,15H,3-5,8,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPPIUQJSJWGCEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=C(C=C(C=C1)C(=O)OCC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-amino-4-(butylamino)benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
AS Abdul Rahim, S Muhamad Salhimi… - Journal of enzyme …, 2013 - Taylor & Francis
… A new series of N-sec/tert-butyl 2-arylbenzimidazole derivatives was synthesised in 85–96% yields within 2–3.5 min by condensing ethyl 3-amino-4-butylamino benzoate with various …
Number of citations: 10 www.tandfonline.com
S Yadav, B Narasimhan - Anti-Cancer Agents in Medicinal …, 2016 - ingentaconnect.com
… Abdul Rahim et al synthesized a new series of N-sec/tert-butyl 2-arylbenzimidazoles by condensing ethyl 3-amino-4-butylamino benzoate with various substituted metabisulfite adducts …
Number of citations: 79 www.ingentaconnect.com

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